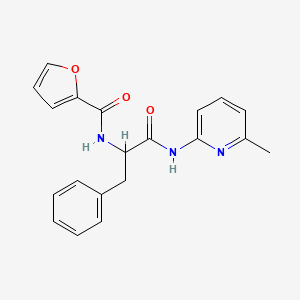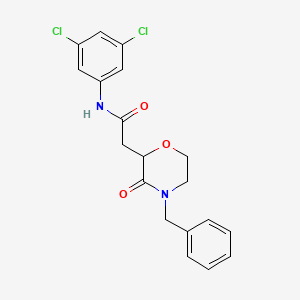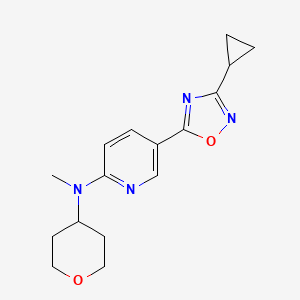![molecular formula C21H18N2OS2 B4118343 N-(4-acetylphenyl)-N'-[2-(phenylthio)phenyl]thiourea](/img/structure/B4118343.png)
N-(4-acetylphenyl)-N'-[2-(phenylthio)phenyl]thiourea
Descripción general
Descripción
N-(4-acetylphenyl)-N'-[2-(phenylthio)phenyl]thiourea, commonly known as APPT, is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. APPT belongs to the class of thiourea derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of APPT is not fully understood. However, it has been proposed that APPT may exert its biological activity by inhibiting various enzymes and signaling pathways. For example, APPT has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. APPT has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
APPT has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. APPT has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Additionally, APPT has been shown to modulate the immune system by regulating the production of cytokines, which are involved in immune cell activation and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APPT has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, APPT has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous solutions. Additionally, APPT has a low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on APPT. One potential direction is to investigate the use of APPT in combination with other anticancer agents to enhance their effectiveness. Another direction is to develop analogs of APPT with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of APPT and to identify its molecular targets. Finally, more research is needed to explore the potential use of APPT in the treatment of viral and bacterial infections.
Conclusion:
In conclusion, APPT is a promising compound that has shown potential for the treatment of various diseases. Its diverse biological activities make it an attractive candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of APPT have been discussed in this paper. Further research is needed to fully understand the potential of APPT in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
APPT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities such as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. APPT has been found to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis B virus. APPT has been investigated for its potential use in the treatment of bacterial and fungal infections. Additionally, APPT has been shown to have anti-inflammatory effects, which may make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-(2-phenylsulfanylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS2/c1-15(24)16-11-13-17(14-12-16)22-21(25)23-19-9-5-6-10-20(19)26-18-7-3-2-4-8-18/h2-14H,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDHAEDEPTUKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-[2-(phenylsulfanyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-[3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4118271.png)

![2-[(3,4-dimethoxyphenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118298.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4118310.png)
![2-[(4-tert-butylcyclohexyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4118314.png)
![2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B4118322.png)

![diethyl 3-methyl-5-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118330.png)
![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4118336.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(diphenylmethyl)-1-piperazinecarbothioamide](/img/structure/B4118356.png)
![N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4118358.png)
![2,6-dimethyl-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B4118366.png)
![[(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B4118375.png)